[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
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Overview
Description
The compound [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is a complex organic molecule with multiple functional groups. It features a unique bicyclic structure with various hydroxyl, methoxy, and methyl groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate involves several steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions. This typically requires the use of strong acids or bases as catalysts.
Functional Group Introduction: Hydroxyl, methoxy, and methyl groups are introduced through selective functionalization reactions. Common reagents include methanol, methyl iodide, and hydroxylating agents.
Carbamate Formation: The final step involves the introduction of the carbamate group. This is achieved by reacting the intermediate compound with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound is investigated for its potential interactions with biomolecules. Its multiple functional groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its hydroxyl and methoxy groups enable it to form hydrogen bonds with enzymes and receptors, modulating their activity. The carbamate group can interact with nucleophilic sites on proteins, leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-{[3-(Dimethylamino)propyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate]
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-Hydroxy-19-{(2-hydroxyethyl)amino}-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate]
Uniqueness
The uniqueness of [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C29H42N2O9 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |
InChI Key |
QCXSABHHRSWSID-FXBOSWKYSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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